molecular formula C17H19N5O2 B456325 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE

Cat. No.: B456325
M. Wt: 325.4g/mol
InChI Key: YPKKARYOUAMRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

    Signal Transduction Pathways: It modulates signal transduction pathways like the MAPK/ERK pathway, which plays a role in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Zolazepam: A pyrazole derivative used as a tranquilizer.

    DMPP (3,4-dimethyl-1H-pyrazole phosphate): A nitrification inhibitor used in agriculture.

Uniqueness

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to its combined pyrazole and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4g/mol

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C17H19N5O2/c1-10-13(9-22(3)21-10)15-14(11(2)18-17(24)20-15)16(23)19-12-7-5-4-6-8-12/h4-9,15H,1-3H3,(H,19,23)(H2,18,20,24)

InChI Key

YPKKARYOUAMRNP-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C)C)C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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